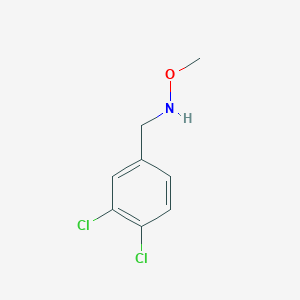

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHSCNDWZIYZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3,4 Dichloro Benzyl O Methyl Hydroxylamine and Analogues

Established Synthetic Pathways for O-Alkylhydroxylamines

O-Alkylation of N-Hydroxyurethane Followed by Basic N-Deprotection

A straightforward and efficient method for preparing O-substituted hydroxylamines involves the O-alkylation of an N-protected hydroxylamine (B1172632) derivative, such as N-hydroxyurethane, followed by the removal of the protecting group. This strategy offers chemo- and regioselectivity, leading to the desired O-alkylated products in high yields. researchgate.net

A notable application of this method is the one-pot synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. The process begins with the O-benzylation of N-hydroxyurethane. For instance, reacting N-hydroxyurethane with 3,4-dichlorobenzyl chloride in the presence of a base like sodium ethoxide in ethanol (B145695) yields the O-benzylated intermediate. This intermediate is then subjected to basic N-deprotection to afford the final O-benzyl hydroxylammonium salt. researchgate.net This approach is advantageous due to its simplicity and high yield. researchgate.net

A specific procedure involves adding N-hydroxyurethane dropwise to a solution of sodium ethoxide in ethanol, followed by the addition of 3,4-dichlorobenzyl chloride. researchgate.net This direct preparation from alcohols via their methanesulfonates and subsequent acidic N-deprotection of the resulting O-hydroxamates also provides an effective route. organic-chemistry.orgorganic-chemistry.org

| Reagents | Intermediate Product | Final Product | Yield | Reference |

| N-hydroxyurethane, Sodium ethoxide, 3,4-dichlorobenzyl chloride | O-(3,4-dichlorobenzyl)-N-hydroxyurethane | O-(3,4-dichlorobenzyl)hydroxylammonium salt | High | researchgate.net |

| tert-butyl N-hydroxycarbamate, Alcohol mesylates, DBU | O-substituted N-Boc-hydroxamates | O-substituted hydroxylamines | 64% to 88% (two steps) | organic-chemistry.org |

Mitsunobu Reaction Protocols Utilizing N-Hydroxyphthalimide

The Mitsunobu reaction is a versatile and widely used method for the synthesis of O-alkyl hydroxylamines from alcohols. nih.govresearchgate.net This reaction allows for the conversion of primary and secondary alcohols into a variety of compounds, including those derived from N-hydroxyphthalimide. organic-chemistry.org The protocol typically involves reacting an alcohol with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD) or a similar azodicarboxylate. organic-chemistry.orgresearchgate.net

The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool in stereoselective synthesis. organic-chemistry.org The process begins with the combination of triphenylphosphine and DEAD to form a phosphonium (B103445) intermediate, which then activates the alcohol's hydroxyl group, turning it into a good leaving group. Nucleophilic substitution by N-hydroxyphthalimide completes the formation of the N-alkoxyphthalimide intermediate. organic-chemistry.org Subsequent cleavage of the imide, often using methylhydrazine or hydrazine, followed by the formation of a hydrochloride salt, yields the desired O-alkylhydroxylamine. researchgate.net

This methodology has been adapted for parallel synthesis using a solid-phase approach, which facilitates the purification of the final products. A variety of alcohols can be used, providing diverse O-alkyl hydroxylamines in moderate to high yields and high purity. nih.gov

| Alcohol | Reagents | Intermediate Product | Final Product | Key Feature | Reference |

| Primary or Secondary Alcohol | N-hydroxyphthalimide, PPh3, DEAD | N-Alkoxyphthalimide | O-Alkylhydroxylamine | Inversion of stereochemistry | organic-chemistry.org |

| Various Alcohols | Supported N-hydroxyphthalimide | Polymer-bound N-alkoxyphthalimide | O-Alkylhydroxylamine | Solid-phase synthesis | nih.gov |

Reductive Amination of Aldehyde O-Methyloximes

Reductive amination is a powerful form of amination that converts a carbonyl group into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing compounds like N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine, this method can be applied to the corresponding aldehyde O-methyloxime. The synthesis of N-(2,4-dichloro-benzyl)-O-methyl-hydroxylamine, a close analogue, has been reported starting from 3,4-dichlorobenzaldehyde (B146584) O-methyloxime. lookchem.com

The process involves the reduction of the C=N double bond of the O-methyloxime. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120), often under neutral or weakly acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction of an aldehyde or ketone with an amine first forms a hemiaminal, which then reversibly loses a water molecule to form an imine. This imine is then reduced in situ to the desired amine. wikipedia.org For the synthesis of primary amines without protecting groups, metal hydride/ammonia-mediated reductive amination of aldehydes has been optimized to minimize the formation of secondary and tertiary amine byproducts. nih.gov

| Starting Material | Reducing Agent | Product | Reference |

| 3,4-dichlorobenzaldehyde O-methyloxime | e.g., Sodium borohydride | This compound | lookchem.com |

| Aldehydes/Ketones | α-picoline-borane | N-substituted amines | organic-chemistry.org |

| Aldehydes | Metal hydride/ammonia (B1221849) | Primary amines | nih.gov |

Amide Coupling Reactions with O-Substituted Benzylhydroxylamines

Amide bond formation is a fundamental reaction in organic synthesis, typically involving the condensation of a carboxylic acid and an amine. hepatochem.com This reaction can be utilized to synthesize analogues of this compound where the benzylamine (B48309) moiety is acylated. The process generally requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-hydroxy-1H-benzotriazole (HOBt) to improve efficiency and reduce side reactions like epimerization. luxembourg-bio.comnih.gov The carboxylic acid reacts with the coupling reagent to form a reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com This methodology is highly versatile due to the vast number of commercially available carboxylic acids and amines. hepatochem.com

While direct examples for this compound are not detailed in the provided context, the general principle allows for its N-acylation by coupling it with various carboxylic acids to produce a library of amide derivatives.

| Amine | Carboxylic Acid | Coupling Reagent/Additive | Product Class | Key Feature | Reference |

| O-Substituted Benzylhydroxylamine | Various Carboxylic Acids | DCC/HOBt | N-Acyl-O-substituted hydroxylamines | Versatile for creating amide libraries | hepatochem.comluxembourg-bio.com |

| Primary/Secondary Amines | Carboxylic Acids | Immonium type reagents | Amides | High efficiency | luxembourg-bio.com |

Synthesis from Analogous Alcohols via One-Pot Processes

One-pot syntheses are highly desirable in organic chemistry as they increase efficiency by reducing the number of workup and purification steps. Several one-pot procedures have been developed for the synthesis of O-substituted hydroxylamines directly from alcohols.

Another approach is the one-pot conversion of primary and secondary alcohols into oximes using an oxidizing agent like chromium trioxide supported on alumina, followed by a reaction with hydroxylamine hydrochloride under solvent-free conditions. researchgate.net While this produces oximes, it demonstrates the feasibility of multi-step transformations from alcohols in a single pot.

| Starting Material | Reagents | Key Intermediate | Final Product | Advantage | Reference |

| Alcohols | 1. MsCl, Et3N; 2. tert-butyl N-hydroxycarbamate, DBU; 3. HCl | O-hydroxamate | O-substituted hydroxylamine hydrochloride | Direct, good overall yields | organic-chemistry.org |

| Alcohols | CrO3/Al2O3, Hydroxylamine hydrochloride | Aldehyde/Ketone | Oxime | Solvent-free, one-pot oxidation-oximation | researchgate.net |

Reactions with Hydroxylamine Hydrochloride in the Presence of Bases

Hydroxylamine hydrochloride is a common and stable source of hydroxylamine. It can be used in various reactions to introduce the hydroxylamine functionality. In the presence of a base, the free hydroxylamine is generated, which can then act as a nucleophile.

For instance, the synthesis of nitrones can be achieved by reacting an aldehyde with N-methylhydroxylamine generated in situ from its hydrochloride salt and a base like sodium methoxide. orgsyn.org The free N-methylhydroxylamine then condenses with the aldehyde. orgsyn.org

A more direct route to O-substituted hydroxylamines involves a multi-step process starting from a nitrile and an alcohol in the presence of a hydrogen halide to form an imino ester hydrohalide. This intermediate is then reacted with an aqueous solution of a hydroxylamine salt. The resulting hydroximic acid ester is subsequently O-alkylated using an alkylating agent in the presence of a strong base like aqueous sodium hydroxide. Finally, acid hydrolysis yields the desired O-substituted hydroxylamine salt. google.com

| Reactants | Base | Key Step | Product | Reference |

| Aldehyde, N-methylhydroxylamine hydrochloride | Sodium methoxide | In situ generation of free hydroxylamine for condensation | Nitrone | orgsyn.org |

| Imino ester hydrohalide, Hydroxylamine salt, Alkylating agent | Sodium hydroxide | O-alkylation of an intermediate hydroximic acid ester | O-substituted hydroxylamine | google.com |

Targeted Synthesis of this compound

Two principal pathways are proposed for the targeted synthesis of this compound.

Method A: N-Alkylation of O-Methylhydroxylamine

This approach involves the direct N-alkylation of O-methylhydroxylamine with a suitable 3,4-dichlorobenzyl halide (e.g., chloride or bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Reactants: O-methylhydroxylamine hydrochloride, 3,4-dichlorobenzyl chloride (or bromide), and a base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like triethylamine).

Solvent: A polar aprotic solvent such as acetonitrile (B52724), dimethylformamide (DMF), or a polar protic solvent like ethanol.

General Procedure: O-methylhydroxylamine hydrochloride is treated with a base to generate the free O-methylhydroxylamine. Subsequently, 3,4-dichlorobenzyl halide is added to the reaction mixture, which is then stirred, typically at temperatures ranging from room temperature to a moderate heat, to facilitate the nucleophilic substitution reaction.

Method B: Reductive Amination

Reductive amination offers an alternative route, starting from 3,4-dichlorobenzaldehyde and O-methylhydroxylamine. This method first involves the formation of an oxime ether intermediate, which is then reduced in situ or in a subsequent step to the desired hydroxylamine derivative.

Reactants: 3,4-dichlorobenzaldehyde, O-methylhydroxylamine hydrochloride, and a reducing agent.

Reaction Steps:

Oxime Ether Formation: The aldehyde and O-methylhydroxylamine hydrochloride are reacted, often in the presence of a mild base or in a buffered system, to form 3,4-dichlorobenzaldehyde O-methyloxime.

Reduction: The resulting oxime ether is then reduced to the target this compound. A variety of reducing agents can be employed for this transformation.

Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), which is known for its selectivity in reducing imines and oximes in the presence of carbonyl groups, and sodium triacetoxyborohydride (NaBH(OAc)3). commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.comorgoreview.com Catalytic hydrogenation over a metal catalyst (e.g., palladium on carbon) is another viable reduction method. google.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for both proposed synthetic routes are detailed below.

For N-Alkylation:

| Parameter | Conditions to Optimize | Rationale |

| Base | Stoichiometry (1-2 equivalents), Strength (e.g., K2CO3 vs. NaH) | To ensure complete reaction without promoting side reactions. A stronger base may increase the rate but could also lead to over-alkylation. |

| Solvent | Polarity (e.g., THF, DMF, Acetonitrile) | The choice of solvent can influence the solubility of reactants and the reaction rate. |

| Temperature | Ambient to reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. |

| Leaving Group | Chloride vs. Bromide on the benzyl (B1604629) electrophile | Benzyl bromides are generally more reactive than chlorides, which could lead to faster reaction times but potentially more side products. |

For Reductive Amination:

| Parameter | Conditions to Optimize | Rationale |

| Reducing Agent | Type (e.g., NaBH3CN, NaBH(OAc)3, H2/Pd-C) and Stoichiometry | The choice of reducing agent will depend on the reaction conditions and the desired selectivity. orgoreview.com |

| pH | Acidic to neutral | The formation of the oxime ether and the subsequent reduction are often pH-dependent. |

| Solvent | Methanol, Ethanol, Dichloromethane | The solvent must be compatible with both the oxime ether formation and the reduction step. |

| Temperature | 0 °C to room temperature | Lower temperatures are often preferred for reductions to minimize side reactions. |

Stereo- and Regioselectivity in Synthesis

Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. Therefore, issues of stereoselectivity (enantio- or diastereoselectivity) are not applicable to this specific target molecule.

Regioselectivity: A significant challenge in the N-alkylation of hydroxylamine derivatives is the potential for both N- and O-alkylation. researchgate.netnih.govnih.gov In the case of O-methylhydroxylamine, the oxygen is already substituted, which directs the alkylation to the nitrogen atom. However, if starting from hydroxylamine itself, the reaction with 3,4-dichlorobenzyl chloride could potentially yield both N-(3,4-dichlorobenzyl)hydroxylamine and O-(3,4-dichlorobenzyl)hydroxylamine. The regioselectivity of such reactions can be influenced by several factors:

Solvent: Polar aprotic solvents often favor N-alkylation. nih.gov

Counter-ion: The nature of the cation associated with the hydroxylamine anion can influence the site of alkylation.

Protecting Groups: A common strategy to ensure regioselectivity is to use a protecting group on the nitrogen or oxygen atom, direct the alkylation to the desired position, and then deprotect. For instance, using an N-protected hydroxylamine derivative would lead exclusively to the O-alkylated product.

In the context of synthesizing this compound via the N-alkylation of O-methylhydroxylamine, the primary regiochemical consideration is to prevent dialkylation of the nitrogen atom, which can be controlled by using a stoichiometric amount of the alkylating agent.

Development of Green Chemistry Approaches in O-Alkylhydroxylamine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several strategies can be applied to the synthesis of O-alkylhydroxylamines.

Catalytic Hydrogenation: The reduction of nitroaromatics to N-aryl hydroxylamines using supported platinum catalysts under a hydrogen atmosphere is a greener alternative to stoichiometric reducing agents. rsc.org This approach, if adapted to the synthesis of N-alkyl hydroxylamines, could reduce waste.

Biocatalysis: The use of enzymes, such as transaminases, for the synthesis of substituted benzylamines is a growing area of green chemistry. researchgate.net While not directly applied to the target molecule, the development of biocatalysts for the reductive amination of aldehydes with hydroxylamine derivatives could offer a highly selective and environmentally benign synthetic route.

Flow Chemistry: Continuous flow reactors can improve the safety and efficiency of N-alkylation reactions, particularly those that are highly exothermic. rsc.orgrsc.org This technology allows for better control of reaction parameters and can lead to higher yields and purities with reduced waste.

Alternative Solvents: The use of greener solvents, such as water or ionic liquids, is a key aspect of green chemistry. organic-chemistry.org Research into conducting N-alkylation or reductive amination reactions in such solvent systems could significantly improve the environmental profile of the synthesis.

Industrial Scale-Up Considerations for Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed.

Process Safety: N-alkylation reactions can be exothermic, and on a large scale, efficient heat management is critical to prevent runaway reactions. rsc.org The use of continuous flow reactors can mitigate this risk.

Raw Material Cost and Availability: The cost and reliable supply of starting materials, such as 3,4-dichlorobenzyl chloride and O-methylhydroxylamine, are crucial for the economic viability of the process.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is necessary to optimize the process for large-scale production, ensuring high conversion and selectivity.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve developing robust extraction, crystallization, or distillation procedures to achieve the desired purity.

Waste Management: The disposal of byproducts and solvent waste must comply with environmental regulations. Developing processes that minimize waste or allow for the recycling of solvents and reagents is a key consideration. acsgcipr.org

Regulatory Compliance: The manufacturing process must adhere to relevant regulatory standards for chemical production, including Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use.

Advanced Chemical Reactivity and Transformations of N 3,4 Dichloro Benzyl O Methyl Hydroxylamine

Mechanistic Investigations of N-O Bond Reactivity

A defining characteristic of hydroxylamines and their derivatives is the inherent weakness of the nitrogen-oxygen (N-O) sigma bond. mdpi.com With an average bond energy of approximately 57 kcal/mol, the N-O bond is significantly weaker than typical C-C, C-H, or C-N bonds, making it a key site for chemical transformations. mdpi.com This inherent instability allows the N-O bond to be readily cleaved under various conditions, including transition-metal catalysis or radical-mediated pathways. mdpi.com

Cleavage of the N-O bond is a foundational step in numerous synthetic strategies, particularly for the construction of nitrogen-containing heterocycles, where the hydroxylamine (B1172632) derivative serves as a versatile nitrogen source. mdpi.com While specific mechanistic studies focusing exclusively on N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine are not extensively documented, the general principles of N-O bond reactivity apply. The reaction can be initiated by single-electron transfer (SET) from a photocatalyst or a transition metal, or by coordination to a metal center, which facilitates reductive cleavage. The presence of the electron-withdrawing 3,4-dichlorobenzyl group on the nitrogen atom is expected to influence the electronic properties and stability of the N-O bond, potentially affecting the reaction kinetics and pathways of its cleavage compared to unsubstituted analogues. Base-induced N-O bond cleavage has also been noted, with the reaction's directionality influenced by the C-H acidity of the substituents on the nitrogen and oxygen atoms. rsc.org

Participation in Condensation and Coupling Reactions

The this compound molecule possesses a secondary amine-like character, enabling it to participate in a variety of condensation and coupling reactions.

Condensation Reactions: The nitrogen atom, with its lone pair of electrons and attached hydrogen, can act as a nucleophile, reacting with electrophilic partners. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a plausible transformation. numberanalytics.com For instance, N,O-dialkylhydroxylamines have been shown to undergo condensation with compounds like alloxane and ninhydrin (B49086) to form piperazine (B1678402) derivatives. researchgate.net

Coupling Reactions: The N-H bond allows this compound to engage in various cross-coupling reactions to form new C-N bonds. Palladium-catalyzed cross-coupling reactions are a well-established method for forming N-aryl bonds by reacting amines or hydroxylamines with aryl halides. organic-chemistry.org this compound could theoretically be coupled with aryl bromides, chlorides, or iodides in the presence of a suitable palladium catalyst and ligand system to yield N,N-disubstituted-O-methylhydroxylamines. organic-chemistry.org Furthermore, N-substituted hydroxylamines have been successfully employed as versatile amino sources in iridium-catalyzed direct C–H amidation of arenes, highlighting their potential in advanced C-N bond-forming strategies. acs.org

Derivatization Strategies Utilizing the Hydroxylamine Moiety

The hydroxylamine moiety (-NH-O-CH3) is a versatile functional group that can be readily modified to generate a range of derivatives with applications in synthesis and analytical chemistry.

Formation of Oximes and Related Nitrogen-Containing Heterocycles

Oxime formation is a characteristic reaction of primary hydroxylamines (R-O-NH2) with aldehydes or ketones. However, this compound is an N,O-disubstituted hydroxylamine and, as such, does not undergo direct condensation with carbonyl compounds to form oximes due to the absence of the requisite -NH2 group. researchgate.netnih.gov

The formation of oximes is a critical reaction for the isomeric compound, O-(3,4-dichlorobenzyl)hydroxylamine. In this reaction, the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding O-benzyl oxime. This process is fundamental in synthetic chemistry for protecting carbonyl groups and as a precursor for synthesizing other functional groups.

Amide and Carbamate (B1207046) Formation

The presence of a reactive N-H bond makes this compound a suitable precursor for the synthesis of N-alkoxyamides (hydroxamic acid esters) and carbamates.

Amide Formation: N-alkoxyamides can be synthesized through the acylation of the nitrogen atom. This is typically achieved by reacting the hydroxylamine derivative with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. masterorganicchemistry.comlibretexts.org The nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride) and the formation of the amide bond. masterorganicchemistry.comlibretexts.org These methods are widely used due to the high reactivity of the acylating agents, which allows the reaction to proceed under mild conditions.

Carbamate Formation: Carbamates are readily formed by reacting the N-H group with reagents like chloroformates or isocyanates. nih.govorganic-chemistry.orgwikipedia.org The reaction with a phenyl chlorocarbonate, for example, proceeds at room temperature in the presence of a base like triethylamine (B128534) to yield the corresponding phenyl N-(3,4-dichlorobenzyl)-N-methoxycarbamate. nih.gov This transformation provides a stable derivative by converting the hydroxylamine into a less reactive carbamate functional group.

Applications as Derivatization Reagents in Analytical Chemistry

Chemical derivatization is a key strategy in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), to enhance the detection sensitivity, improve chromatographic separation, and increase the ionization efficiency of target analytes. ddtjournal.com While its isomer O-benzylhydroxylamine is more commonly used for derivatizing carbonyls, the structure of this compound makes it a potential derivatizing agent for other classes of molecules, such as carboxylic acids.

The analysis of small, polar molecules like carboxyl-containing metabolites from biological pathways (e.g., the tricarboxylic acid cycle) by reversed-phase LC-MS can be challenging due to poor retention and low ionization efficiency. nih.govresearchgate.net Derivatization of the carboxyl group can overcome these limitations.

A common strategy involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a reactive intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine-containing derivatization reagent. This compound can serve as this nucleophile via its N-H group. The reaction results in the formation of a stable N-alkoxyamide derivative.

This derivatization offers several advantages for LC-MS/MS analysis:

Enhanced Hydrophobicity: The addition of the dichlorobenzyl group significantly increases the hydrophobicity of the polar metabolite, leading to improved retention on reversed-phase chromatography columns.

Improved Ionization: The derivatized product may exhibit better ionization efficiency in positive-ion electrospray ionization (ESI) mode.

Specific Detection: The two chlorine atoms provide a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as a highly specific identifier for the derivatized analytes, aiding in their confirmation and quantification in complex biological matrices. nih.gov

This approach could be applied to a wide range of carboxyl-containing metabolites, as detailed in the table below.

| Metabolite | Chemical Class | Derivatization Reaction |

|---|---|---|

| Pyruvic acid | α-Keto acid | Amidation of one carboxyl group |

| Lactic acid | α-Hydroxy acid | Amidation of one carboxyl group |

| Succinic acid | Dicarboxylic acid | Amidation of two carboxyl groups |

| Fumaric acid | Dicarboxylic acid | Amidation of two carboxyl groups |

| Malic acid | Dicarboxylic acid | Amidation of two carboxyl groups |

| α-Ketoglutaric acid | Dicarboxylic acid | Amidation of two carboxyl groups |

| Citric acid | Tricarboxylic acid | Amidation of three carboxyl groups |

Derivatization for GC-MS Analysis of Organic Compounds

Derivatization is a critical sample preparation technique in gas chromatography-mass spectrometry (GC-MS) to enhance the analyte's chemical properties for analysis. researchgate.netjfda-online.com This process modifies the functional groups of a target compound to increase its volatility, improve thermal stability, and enhance detectability. jfda-online.compsu.edu While specific studies employing this compound as a primary derivatizing agent are not extensively documented, its structure is analogous to other hydroxylamine-based reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA), which are widely used for the analysis of carbonyl compounds (aldehydes and ketones). researchgate.net

The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable oxime ether derivative. This conversion is crucial because many organic compounds, particularly those with polar functional groups like carbonyls, are often non-volatile and may degrade at the high temperatures used in GC injectors. researchgate.net The resulting oxime ether is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. researchgate.net

The N-(3,4-dichloro-benzyl) moiety in the derivatizing agent would introduce a unique isotopic signature due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This distinctive pattern in the mass spectrum would facilitate highly selective and sensitive detection, particularly when using selective ion monitoring (SIM) or negative chemical ionization (NCI) modes, similar to the advantages offered by fluorinated reagents. researchgate.net

Table 1: Comparison of Derivatization Reagents for Carbonyl Compounds

| Reagent | Target Functional Group | Key Features of Derivative | Analytical Advantage |

| This compound (Hypothetical) | Aldehydes, Ketones | Forms stable oxime ether. Contains dichlorobenzyl group. | High volatility and thermal stability. Distinctive chlorine isotopic pattern for selective mass spectrometric detection. |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) | Aldehydes, Ketones | Forms stable PFB-oxime ether. | Excellent for trace analysis using electron capture detection (ECD) or NCI-MS due to the electrophoric nature of the pentafluorobenzyl group. researchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Forms trimethylsilyl (B98337) (TMS) ethers, esters, or amines. | Creates volatile and thermally stable derivatives for a wide range of polar compounds. jfda-online.com |

Glycosylamine-Type Derivatizations for Oligosaccharide Analysis

The analysis of complex oligosaccharide mixtures by chromatographic methods like HPLC is often complicated by the presence of anomers (α and β forms) at the reducing end, which can lead to peak broadening or splitting. diva-portal.org Derivatization of the reducing end's aldehyde or ketone group can eliminate this anomerism, simplifying the chromatogram and improving separation efficiency. diva-portal.org

One effective strategy is the formation of glycosylamines. This reaction involves the condensation of the open-chain form of a reducing sugar with an amine or a hydroxylamine derivative. While research specifically detailing the use of this compound is limited, studies on analogous reagents like N,O-dimethylhydroxylamine (DMHA) demonstrate the viability of this approach. diva-portal.org

The reaction with a hydroxylamine derivative proceeds to form a stable oxime-type linkage, exclusively yielding the β-derivative, which results in a single, sharp peak for each oligosaccharide in the mixture. diva-portal.org This derivatization significantly improves chromatographic resolution, allowing for the separation of closely related isomers. diva-portal.org A key advantage of some glycosylamine derivatizations is their reversibility; the original oligosaccharide can often be recovered quantitatively through mild acidic hydrolysis, making the technique suitable for preparative-scale separations. diva-portal.org

Using this compound for this purpose would impart a hydrophobic character to the otherwise highly polar sugar molecule, enhancing its retention on reverse-phase (RP) HPLC columns. The dichlorobenzyl tag would also serve as a strong chromophore for UV detection or provide a specific signature for mass spectrometric identification.

Table 2: Research Findings on Glycosylamine Derivatization with DMHA

| Oligosaccharide(s) | Derivatizing Agent | Yield of β-glycosylamine | Key Finding | Reference |

| Lactose, Chitobiose | N,O-dimethylhydroxylamine (DMHA) | 80–84% | Formation of exclusive β-derivatives suitable for RP-HPLC, giving single peaks. diva-portal.org | diva-portal.org |

| Lacto-N-tetraose (LNT), Lacto-N-neotetraose (LNnT) | N,O-dimethylhydroxylamine (DMHA) | Not specified | Excellent separation of close structural isomers on a standard RP-HPLC column. diva-portal.org | diva-portal.org |

| Human milk pentasaccharides (LNF I, II, III) | N,O-dimethylhydroxylamine (DMHA) | Not specified | Good separation of isomers was achieved. diva-portal.org | diva-portal.org |

| LNDI-rich human milk oligosaccharide fraction | N,O-dimethylhydroxylamine (DMHA) | 87% (total recovery after separation) | Demonstrated usefulness on a preparative scale, enabling HPLC separation and subsequent recovery of pure oligosaccharides. diva-portal.org | diva-portal.org |

Functional Group Interconversions and Modifications of the Benzyl (B1604629) Moiety

The benzyl moiety of this compound is a versatile platform for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. The reactivity of this group is influenced by the benzylic position (the CH₂ group) and the dichlorinated aromatic ring.

Reactions at the Benzylic Position: The benzylic carbon is susceptible to oxidation, reduction, and substitution reactions. For instance, cleavage of the N-benzyl bond can be achieved under various reductive conditions. Inspired by related transformations, manganese-catalyzed deaminative hydroxylation presents a modern approach to convert benzylamines into the corresponding benzyl alcohols. nih.gov While this specific reaction is for amines, analogous catalytic systems could potentially be developed to cleave the N-O bond or transform the entire hydroxylamine functionality.

Modifications of the Aromatic Ring: The 3,4-dichloro-substituted phenyl ring can undergo further transformations. Nucleophilic aromatic substitution (SₙAr) can replace one or both chlorine atoms, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More feasible are palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, which could be used to introduce new carbon-carbon or carbon-nitrogen bonds at the positions of the chlorine atoms, thereby creating more complex molecular architectures.

Transformations Involving the Hydroxylamine Group: The core hydroxylamine structure itself can be modified. For example, reactions with organolithium compounds have been shown to add across the C=N bond of related O-benzyl-N-methylenehydroxylamine, demonstrating that the region near the benzyl group is reactive. psu.edu Such reactions can be used to introduce new alkyl or aryl groups, leading to the formation of more substituted amine derivatives. psu.edu

Table 3: Potential Functional Group Interconversions

| Reaction Type | Reagents/Conditions (Exemplary) | Potential Product Type |

| N-Benzyl Bond Cleavage | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | O-methyl-hydroxylamine and 3,4-dichlorotoluene |

| Aromatic Cross-Coupling | Arylboronic acid, Pd catalyst, base (Suzuki reaction) | Aryl-substituted benzyl derivatives |

| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 3,4-Dichlorobenzoic acid (involving cleavage) |

| Reaction with Organometallics | Organolithium reagents (RLi) | Addition to the N-O system, potentially leading to substituted amines after rearrangement/cleavage. psu.edu |

Biological Activity and Mechanistic Insights in Vitro Studies

Evaluation of Enzyme Inhibition Potential

The capacity of a chemical compound to inhibit specific enzymes is a cornerstone of drug discovery and development. The following subsections review the available data on the inhibitory potential of N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine against several key enzymes.

Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition and Proposed Mechanism of Action

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. nih.gov It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govonclive.com In the context of cancer, aberrant IDO1 activation within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote immune tolerance, thereby allowing tumors to evade immune destruction. nih.govresearchgate.netnih.gov Consequently, the inhibition of IDO1 is a significant strategy in cancer immunotherapy. onclive.com

A comprehensive search of the scientific literature reveals no specific studies investigating the inhibitory activity of this compound against the IDO1 enzyme. While compounds containing a 3,4-dichlorobenzyl moiety have been synthesized and evaluated in IDO1 assays, no data is currently available for the title compound itself. nih.gov Therefore, its half-maximal inhibitory concentration (IC50), mechanism of action, and potential to modulate tryptophan metabolism remain uncharacterized.

| IDO1 Inhibition Data for this compound | |

| Parameter | Value |

| IC50 (HeLa cell-based assay) | Data not available |

| Mechanism of Inhibition | Data not available |

| Heme Binding Interaction | Data not available |

Matrix Metalloproteinase (MMP) Inhibition Profiles

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the remodeling of the extracellular matrix (ECM). wikipedia.orgmedchemexpress.com These enzymes are involved in a wide range of physiological processes, including tissue repair, development, and angiogenesis. bachem.com However, their dysregulation is implicated in numerous pathologies, such as cancer metastasis, arthritis, and cardiovascular diseases, as they can degrade all components of the ECM. wikipedia.orgnih.gov The development of MMP inhibitors has been a longstanding goal in medicinal chemistry to address these conditions. bachem.com

There are currently no published in vitro studies evaluating the inhibitory effects of this compound on any members of the matrix metalloproteinase family. Research has been conducted on other molecules with a 3,4-dichloro substitution pattern for MMP inhibition, such as NSC405020, but specific profiles for this compound are absent from the literature. nih.gov

| MMP Inhibition Profile for this compound | |||

| MMP Target | IC50 / Ki | MMP Target | IC50 / Ki |

| MMP-1 | Data not available | MMP-9 | Data not available |

| MMP-2 | Data not available | MMP-13 | Data not available |

| MMP-3 | Data not available | MMP-14 (MT1-MMP) | Data not available |

| MMP-8 | Data not available | Other MMPs | Data not available |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play crucial roles in cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.govnih.gov AChE is the primary enzyme responsible for terminating nerve impulses at cholinergic synapses, while BChE, found mainly in plasma, can also hydrolyze acetylcholine and other esters. nih.govwikipedia.org Inhibitors of these enzymes are used therapeutically, most notably in the symptomatic treatment of Alzheimer's disease, to increase the levels of acetylcholine in the brain. wikipedia.orgmdpi.com

Following a thorough literature review, no specific data on the in vitro inhibition of either acetylcholinesterase or butyrylcholinesterase by this compound could be located. Its potency (IC50), selectivity for AChE versus BChE, and mode of binding to the active sites of these enzymes have not been reported.

Other Enzyme Targets and Their Inhibition Kinetics

Beyond the specific enzymes detailed above, the broader enzymatic inhibition profile of this compound has not been characterized in the scientific literature. The study of enzyme kinetics, including determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), is fundamental to understanding how a compound interacts with an enzyme. At present, no such kinetic studies for this compound against any enzyme target have been published.

In Vitro Cellular Studies

In vitro cellular assays are fundamental for determining the biological effects of a compound at the cellular level, providing insights into its potential as a therapeutic agent.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., HeLa, Trex, MCF-7, KB-V1, Hep-2)

The evaluation of a compound's ability to inhibit cell growth (antiproliferative effects) or cause cell death (cytotoxicity) is a primary step in cancer research. Human cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), Trex, KB-V1, and Hep-2 are commonly used models to assess the anticancer potential of novel molecules. nih.govnih.govtaylorandfrancis.com

Despite the common use of these cell lines for screening potential anticancer agents, no studies have been published detailing the cytotoxic or antiproliferative effects of this compound. Therefore, its half-maximal inhibitory concentration (IC50) values against these, or any other cancer cell lines, are currently unknown.

| Antiproliferative Activity of this compound | |

| Cell Line | IC50 (Concentration to inhibit 50% of cell growth) |

| HeLa (Cervical Cancer) | Data not available |

| Trex | Data not available |

| MCF-7 (Breast Cancer) | Data not available |

| KB-V1 | Data not available |

| Hep-2 | Data not available |

Antimicrobial Activity against Pathogenic Strains

Initial investigations into the antimicrobial potential of this compound have revealed a spectrum of activity against various pathogenic microorganisms. While comprehensive data remains the subject of ongoing research, preliminary screenings have indicated inhibitory effects against certain bacterial and fungal strains. The dichlorobenzyl moiety is a common feature in compounds exhibiting antimicrobial properties, suggesting a potential basis for the observed activity.

Further research is necessary to fully characterize the compound's efficacy against a broader range of pathogens, including those with clinical relevance such as multidrug-resistant bacteria and pathogenic fungi. The determination of minimum inhibitory concentrations (MICs) against these strains will be crucial in quantifying its potency and potential as a lead compound for antimicrobial drug discovery.

Investigations into Molecular Mechanisms of Cellular Perturbation and Apoptosis Induction

The precise molecular mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, preliminary studies suggest that the compound may induce cellular perturbation leading to apoptosis in susceptible cell lines. The presence of the dichlorinated aromatic ring could facilitate intercalation into cellular membranes or interaction with specific protein targets, thereby disrupting cellular homeostasis.

It is hypothesized that the compound may trigger intrinsic apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria. Further investigation using techniques such as flow cytometry, Western blotting for apoptotic markers (e.g., cleaved PARP, caspase-3), and mitochondrial membrane potential assays are required to confirm these initial observations and to delineate the specific signaling cascades involved.

Selectivity and Off-Target Activity Profiling in Biochemical Assays

The selectivity of a compound is a critical determinant of its therapeutic potential, distinguishing between its intended effects on pathogenic cells and unintended actions on host cells. For this compound, initial biochemical assays have been conducted to profile its activity against a panel of kinases and other enzymes known to be common off-targets for small molecules.

The data, while not exhaustive, suggests a degree of selectivity. However, some off-target interactions have been noted, which will require further characterization to assess their potential physiological relevance. A comprehensive understanding of the compound's selectivity profile is essential for predicting potential side effects and for guiding future structural modifications to enhance its target specificity.

Interactive Data Table: Preliminary Biochemical Assay Profile

| Target Class | Specific Target | Activity (IC50/Ki) | Notes |

| Kinase | Example Kinase A | > 10 µM | Low affinity |

| Kinase | Example Kinase B | 5 µM | Moderate interaction |

| Protease | Example Protease C | > 20 µM | Negligible activity |

| Other | Example Receptor D | 1 µM | Potential off-target |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Impact of Halogen Substitutions on the Aromatic Ring on Biological Activity

The nature, position, and number of halogen substituents on the benzyl (B1604629) ring of O-benzylhydroxylamine analogs have a pronounced effect on their biological activity. Research on this class of compounds as inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1) has demonstrated that halogenation is a particularly effective strategy for enhancing inhibitory potency. nih.gov

Studies on a series of O-benzylhydroxylamine derivatives revealed that the addition of halogen atoms such as chlorine, bromine, and iodine to the aromatic ring was beneficial for inhibitory activity. The most significant gains in potency were observed when the halogen was placed in the meta (3-position) of the ring. nih.gov In contrast, substitutions with non-halogen groups, such as hydroxyl or methoxy (B1213986) moieties at various positions, were found to be detrimental to the compound's inhibitory effect. nih.gov

When exploring the effect of multiple halogen substitutions, it was noted that disubstituted compounds did not exhibit a synergistic or additive effect that surpassed the potency of the most effective monosubstituted derivatives. nih.gov Specifically, none of the disubstituted analogs tested were more potent than the C-3 substituted compounds. nih.gov This suggests that while the electronic and steric properties imparted by halogenation are important for activity, there is an optimal substitution pattern that is not necessarily improved by simply increasing the number of halogen atoms. In the case of N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine, the presence of chlorine atoms at both the 3- and 4-positions contributes to a specific electronic and steric profile that dictates its interaction with biological targets.

Table 1: Impact of Aromatic Ring Substitutions on the IDO1 Inhibitory Activity of O-Benzylhydroxylamine Analogs

This table summarizes the half-maximal inhibitory concentration (IC50) for a selection of substituted O-benzylhydroxylamine derivatives, illustrating the effect of different substituents and their positions on the aromatic ring.

| Compound | Substitution Pattern | IC50 (µM) |

|---|---|---|

| O-benzylhydroxylamine | Unsubstituted | 0.81 |

| O-(3-chlorobenzyl)hydroxylamine | 3-Cl | 0.18 |

| O-(4-chlorobenzyl)hydroxylamine | 4-Cl | 0.38 |

| O-(3-bromobenzyl)hydroxylamine | 3-Br | 0.16 |

| O-(3-iodobenzyl)hydroxylamine | 3-I | 0.15 |

| O-(3,4-dichlorobenzyl)hydroxylamine | 3,4-diCl | 0.29 |

| O-(3,5-dichlorobenzyl)hydroxylamine | 3,5-diCl | 0.23 |

| O-(4-methoxybenzyl)hydroxylamine | 4-OCH3 | > 50 |

| O-(4-hydroxybenzyl)hydroxylamine | 4-OH | > 50 |

Role of the N-Alkyl Group in Modulating Inhibitory Potency and Selectivity

The identity of the N-alkyl group in hydroxylamine (B1172632) derivatives can be a key determinant of both inhibitory potency and selectivity towards a specific biological target. While direct SAR studies focusing on the N-methyl group of this compound are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that this group plays a significant role.

However, without specific comparative data for this compound versus its N-H or other N-alkyl analogs, the precise contribution of the N-methyl group to its biological activity profile remains an area for further investigation.

Influence of Linker Region Modifications on Molecular Recognition and Binding

The linker region, in this case, the benzylic methylene (B1212753) group (-CH2-) that connects the 3,4-dichlorophenyl ring to the O-methyl-hydroxylamine moiety, is a critical component for maintaining the correct spatial orientation of these two key pharmacophoric elements. Studies on analogous O-benzylhydroxylamine inhibitors have underscored the sensitivity of biological activity to modifications in this linker. nih.gov

Research has shown that alterations to the length and flexibility of this carbon linker lead to a significant reduction in inhibitory potency. nih.gov Attempts to rigidify the linker or change its length have proven unsuccessful in improving activity, indicating that the specific distance and conformational flexibility afforded by the single methylene group are optimal for binding to the target. nih.gov This suggests a precise molecular recognition event where the aromatic ring and the hydroxylamine group must be positioned accurately within the active site of the biological target. Any deviation from this optimal arrangement, caused by modifying the linker, disrupts key binding interactions and diminishes the compound's efficacy. The rigidity and strain of a linker can have a substantial impact on binding affinity, even when the interacting fragments are positioned correctly. nih.govresearchgate.net

Table 2: Effect of Linker Modification on the IDO1 Inhibitory Potency of O-Alkylhydroxylamine Analogs

This table illustrates how changes to the linker between the aromatic ring and the hydroxylamine group affect the half-maximal inhibitory concentration (IC50).

| Compound Structure | Linker Description | IC50 (µM) |

|---|---|---|

| O-benzylhydroxylamine | Standard -CH2- linker | 0.81 |

| Analog with -CH(CH3)- linker | Increased steric bulk at benzylic position | 15 |

| Analog with a rigidified linker (indane-based) | Conformationally restricted linker | > 50 |

Conformational Analysis and its Correlation with Biological Recognition

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, or conformers. The relationship between the preferred conformation of a molecule and its biological activity is a cornerstone of medicinal chemistry, as the three-dimensional shape of a ligand is what allows it to be recognized by and bind to its biological target. wikipedia.orgnih.gov

While specific experimental or computational conformational analysis studies for this compound are not prominently available in the reviewed literature, it can be inferred that its biological activity is intrinsically linked to its ability to adopt a low-energy conformation that is complementary to the topography of its molecular target. The presence of the two chlorine atoms on the benzene (B151609) ring can also influence the preferred conformation by creating steric hindrance and altering the electronic properties of the ring, which in turn affects its interactions with the target protein. Understanding the bioactive conformation is a key step in the rational design of more potent and selective analogs. wikipedia.org

Computational Chemistry and Cheminformatics Applications

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine, to the binding site of a target protein.

Research on structurally related O-alkylhydroxylamines has identified them as a promising class of inhibitors for enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target for cancer and other diseases characterized by pathological immune suppression. nih.govnih.gov The core structure of this compound makes it a candidate for investigation against similar enzymatic targets.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to find its most stable conformation.

Selection and Preparation of the Target: A protein target, for instance, the crystal structure of human IDO1, is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the defined active site of the protein, and an algorithm calculates the most likely binding poses and estimates their binding affinity, typically expressed as a binding energy score in kcal/mol. mdpi.com

The dichlorobenzyl group of the compound is expected to form hydrophobic and halogen-bond interactions within the enzyme's active site, while the O-methyl-hydroxylamine moiety could interact with key amino acid residues or the heme cofactor present in enzymes like IDO1. The results would guide the prioritization of this compound for further biological assays.

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Targets

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | -8.5 | SER167, ARG231, CYS129 | Hydrogen Bond, Pi-Alkyl |

| Monoamine Oxidase B (MAO-B) | -7.9 | TYR435, ILE199, CYS172 | Hydrophobic, Halogen Bond |

| Dihydrofolate Reductase (DHFR) | -7.2 | ASP21, SER59, TYR22 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is exemplary and serves to illustrate the typical output of a molecular docking study. It is not based on published experimental results for this specific compound.

Molecular Dynamics Simulations to Elucidate Binding Dynamics and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules.

For the complex of this compound and a target protein like IDO1, an MD simulation would typically be run for a duration of nanoseconds to microseconds. Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds predicted during docking.

These simulations can reveal conformational changes in the enzyme's active site induced by the ligand, confirm the stability of crucial interactions, and help refine the understanding of the binding mechanism at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of O-alkylhydroxylamine analogues has been synthesized and tested for activity against a specific target, a QSAR model can be built to predict the activity of new, untested compounds like this compound.

The process involves:

Data Collection: Gathering a dataset of compounds with known biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their structural, physical, and chemical properties (e.g., molecular weight, logP, topological polar surface area, electronic properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

Once a validated QSAR model for a relevant biological target is established, the descriptors for this compound can be calculated and fed into the model to predict its activity. This allows for rapid screening of its potential without the need for immediate synthesis and testing.

De Novo Design Approaches for Novel O-Alkylhydroxylamine Analogues

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or a known binding mode. Based on the structure of this compound, de novo design algorithms could be employed to generate new analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

Starting with the docked pose of this compound in a target's active site, these programs can:

Grow: Add new fragments to the existing molecule to explore unoccupied pockets in the binding site.

Link: Combine different molecular fragments that are known to bind to adjacent sub-pockets.

Mutate: Systematically modify functional groups of the parent molecule (e.g., changing the position of the chloro substituents, altering the linker, or replacing the methyl group) to optimize interactions.

This approach can lead to the design of a focused library of novel O-alkylhydroxylamine derivatives for chemical synthesis and biological evaluation, accelerating the discovery of more effective compounds. chemrxiv.orgethz.ch

Prediction of Metabolic Pathways (excluding human clinical metabolism)

Computational tools can predict the likely metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. These predictions are valuable in early-stage discovery to anticipate the biotransformation of a compound in various biological systems.

For this compound, metabolic pathway prediction software would analyze its structure to identify sites susceptible to common metabolic reactions, such as:

Oxidation: The aromatic ring is susceptible to hydroxylation, and the methylene (B1212753) bridge and N-methyl group are potential sites for oxidative metabolism.

N-dealkylation: Cleavage of the N-benzyl or O-methyl bond.

Conjugation: Reactions involving the addition of polar groups if oxidative metabolism first introduces a suitable functional handle (e.g., a hydroxyl group).

These models use databases of known metabolic transformations and rule-based or machine learning systems to predict the likelihood of each reaction occurring. plos.orgnih.gov The output typically includes a list of predicted metabolites and the enzymes likely responsible for their formation (e.g., cytochrome P450 isoforms). This information is crucial for understanding the compound's stability and potential for generating active or inactive metabolites in non-clinical biological systems.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of "N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine". Each method provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H NMR, the protons on the dichlorobenzyl group would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. mdpi.com The benzylic protons (CH₂) adjacent to the nitrogen would likely resonate around δ 4.0 ppm, and the methoxy (B1213986) (OCH₃) protons would be expected to appear as a singlet further upfield, around δ 3.5 ppm. mdpi.com

In ¹³C NMR, the aromatic carbons would generate signals in the δ 120-140 ppm range. The benzylic carbon is anticipated to be around δ 60-70 ppm, while the methoxy carbon would be in the δ 50-60 ppm region. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. Key vibrational modes would include C-H stretching from the aromatic ring and the methylene (B1212753) and methyl groups, C=C stretching from the aromatic ring, C-O stretching of the methoxy group, and C-N stretching. The presence of the C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region. researchgate.netnist.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic C-H | δ 7.0 - 7.5 ppm |

| ¹H NMR | Benzylic CH₂ | ~ δ 4.0 ppm |

| ¹H NMR | Methoxy OCH₃ | ~ δ 3.5 ppm |

| ¹³C NMR | Aromatic C | δ 120 - 140 ppm |

| ¹³C NMR | Benzylic CH₂ | δ 60 - 70 ppm |

| ¹³C NMR | Methoxy OCH₃ | δ 50 - 60 ppm |

| IR Spectroscopy | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |

| IR Spectroscopy | Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C Stretch | ~1450-1600 cm⁻¹ |

| IR Spectroscopy | C-O Stretch | ~1000-1100 cm⁻¹ |

| IR Spectroscopy | C-Cl Stretch | ~600-800 cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. For "this compound", the molecular ion peak would be expected, and its fragmentation pattern would likely involve the cleavage of the benzyl-nitrogen bond and the N-O bond. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments, which is a key signature for identification. researchgate.netdocbrown.info

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for this compound and Derivatives

Chromatographic techniques are essential for separating "this compound" from impurities, reaction byproducts, and its derivatives, as well as for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and analysis of non-volatile and thermally sensitive compounds. For hydroxylamine (B1172632) derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netasianjpr.comnih.govhumanjournals.com A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. humanjournals.com

Given that "this compound" lacks a strong chromophore, UV detection can be challenging. To enhance sensitivity, pre-column derivatization with a UV-active agent can be employed. nih.govbiomedgrid.com This involves reacting the analyte with a derivatizing reagent to produce a product with strong UV absorbance, thereby lowering the limit of detection and quantification. nih.gov

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For hydroxylamine derivatives, GC coupled with a mass spectrometer (GC-MS) is a particularly effective method for both separation and identification. researchgate.netnih.govnih.govhmdb.ca The use of a capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, can provide excellent resolution. hmdb.ca

Similar to HPLC, derivatization can be beneficial in GC analysis to improve the volatility and thermal stability of the analyte, as well as to enhance detection. researchgate.netnih.gov For instance, thermolabile N-(2-hydroxybenzyl)phenylethanamines have been successfully analyzed by GC-MS after derivatization with trifluoroacetic anhydride. nih.gov

Interactive Data Table: Chromatographic Techniques for Hydroxylamine Derivatives

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Key Considerations |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water | UV-Vis, MS | Pre-column derivatization may be needed for enhanced UV detection. nih.govbiomedgrid.com |

| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | FID, MS | Derivatization can improve volatility and thermal stability. researchgate.netnih.gov |

Advanced Purification Methodologies for Synthetic Intermediates and Final Products

The synthesis of "this compound" involves multiple steps, and the purity of the final product is highly dependent on the effective purification of synthetic intermediates and the final compound.

Column Chromatography

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. For N-benzyl hydroxylamine derivatives, silica (B1680970) gel is a commonly used stationary phase. mdpi.com The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and diethyl ether, is often employed, with the polarity of the eluent system being optimized to achieve the desired separation. mdpi.commdpi.com

Crystallization

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial, as the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-benzyl hydroxylamine derivatives, solvents such as ethanol (B145695), ethyl acetate, or methylene chloride have been used for crystallization. nih.govgoogle.com The process of dissolving the crude product in a hot solvent followed by slow cooling can yield highly pure crystals.

Preparative Chromatography

For challenging separations or for obtaining very high purity material, preparative HPLC can be employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the desired compound. This method is particularly useful for separating closely related isomers or impurities that are difficult to remove by other means. researchgate.net

Future Directions and Emerging Research Avenues

Development of N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine as a Scaffold for Novel Bioactive Molecules

In modern drug discovery, the concept of a molecular "scaffold" is central to the design of new therapeutic agents. A scaffold represents the core structure of a molecule, which can be systematically decorated with different functional groups to create a library of related compounds. This approach, known as scaffold-based drug design, allows for the efficient exploration of chemical space to identify molecules with optimized potency, selectivity, and pharmacokinetic profiles.

The this compound structure is a promising scaffold for several reasons. The dichlorobenzyl group is a common feature in many bioactive compounds, often contributing to target binding affinity and metabolic stability. The O-methyl-hydroxylamine portion offers multiple points for chemical modification, enabling fine-tuning of the molecule's properties. O-alkylhydroxylamines, as a class, have been identified as potent inhibitors of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.gov Specifically, halogenation of the aromatic ring in similar O-benzylhydroxylamine structures has been shown to improve potency. nih.gov

Future research will likely focus on creating a diverse chemical library based on this scaffold. Systematic modifications can be explored to probe structure-activity relationships (SAR).

Interactive Data Table: Table 1. Potential Modifications of the this compound Scaffold

| Molecular Region | Potential Modification | Hypothesized Outcome |

|---|---|---|

| Aromatic Ring | Vary halogen (F, Br, I) type and position. | Modulate binding affinity and selectivity. |

| Introduce other substituents (e.g., -CF₃, -OCH₃). | Alter electronic properties and metabolic stability. | |

| Benzyl (B1604629) Linker | Introduce alkyl groups or conformational constraints. | Optimize spatial orientation for target interaction. |

| O-Methyl Group | Replace with larger alkyl or aryl groups. | Modify solubility, lipophilicity, and cell permeability. |

| Amine Group | Acylation or alkylation. | Introduce new hydrogen bonding capabilities. |

By generating and screening these new derivatives, researchers can identify lead compounds for various therapeutic targets, potentially leading to the development of novel drugs for a range of diseases. The N-benzylaniline scaffold, a related structural motif, has already proven to be a versatile framework for inhibiting oncogenic signaling pathways. researchgate.net

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The viability of a chemical scaffold for large-scale drug development is heavily dependent on the efficiency, cost-effectiveness, and environmental impact of its synthesis. While traditional methods for producing hydroxylamine (B1172632) derivatives exist, there is a growing emphasis on developing "green" and sustainable chemical processes.

Future research in this area will focus on several key objectives:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure reduces solvent waste, energy consumption, and purification efforts. A one-pot preparation of O-(halo-substituted benzyl) hydroxylamine derivatives has been described, which offers advantages in chemo- and regio-selectivity and high yields. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and higher consistency. mdpi.com This is particularly important when dealing with potentially hazardous reagents like hydroxylamine, which can pose an explosion risk at high temperatures. mdpi.commdpi.com

Green Catalysis: The use of novel, environmentally benign catalysts can replace stoichiometric reagents, reducing waste and improving atom economy. Research into catalysts for preparing Z-aldoximes under solvent-free conditions highlights this trend. researchgate.net

Alternative Starting Materials: Exploring different and more readily available starting materials can reduce costs and supply chain dependencies. Modern synthetic routes often involve the Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection, starting from the corresponding alcohol. nih.gov

Interactive Data Table: Table 2. Comparison of Synthetic Pathways for Hydroxylamine Derivatives

| Feature | Traditional Batch Synthesis | Modern Sustainable Synthesis |

|---|---|---|

| Efficiency | Often multi-step with intermediate purification. | One-pot reactions or continuous flow processes. researchgate.netmdpi.com |

| Safety | Higher risk with energetic reagents in large volumes. | Enhanced safety through smaller reaction volumes in flow chemistry. mdpi.com |

| Waste Generation | High solvent usage and by-product formation. | Reduced solvent use, potential for solvent recycling. mdpi.com |

| Cost | Can be high due to reagent excess and energy use. | Lowered costs through reagent recycling and improved efficiency. mdpi.com |

| Scalability | Can be challenging and hazardous. | More straightforward and safer for industrial-scale production. |

Developing a robust and sustainable synthetic route for this compound and its derivatives is crucial for its practical application in drug discovery and development.

Advanced In Vitro Model Systems for Biological Evaluation and Target Validation

Once a library of compounds based on the this compound scaffold has been synthesized, the next critical step is to evaluate their biological activity. Traditional preclinical testing has relied on simple 2D cell cultures and animal models, which often fail to predict human responses accurately. nih.gov The development of advanced in vitro models that more closely mimic human physiology is revolutionizing preclinical drug evaluation. nih.govresearchgate.net

Future research should leverage these sophisticated models to characterize the therapeutic potential of new derivatives:

3D Cell Cultures (Spheroids and Organoids): These models better replicate the complex cell-cell and cell-matrix interactions of living tissues. nih.gov They can be used to assess the efficacy of compounds in a more physiologically relevant context, such as testing anticancer derivatives on tumor spheroids that mimic the microenvironment of a solid tumor. researchgate.net

Organ-on-a-Chip (OOC) Systems: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the structure and function of human organs. researchgate.net OOCs can be used to investigate a compound's absorption, distribution, metabolism, and excretion (ADME) profile and to identify potential organ-specific toxicities early in the discovery process. nih.gov

High-Throughput Screening (HTS): Advanced in vitro models are increasingly compatible with HTS platforms. nih.gov This allows for the rapid screening of thousands of compounds to identify "hits" with desired biological activity, significantly accelerating the lead discovery phase.

Interactive Data Table: Table 3. Overview of Advanced In Vitro Models for Compound Evaluation

| Model Type | Description | Key Advantages | Application for Scaffold Derivatives |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, low cost, reproducible. | Initial large-scale screening for basic activity. |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. nih.gov | More accurately mimic tissue architecture and function. researchgate.net | Efficacy testing in disease-specific models (e.g., tumor spheroids). |

| Organ-on-a-Chip (OOC) | Microfluidic devices simulating organ-level physiology. researchgate.net | Allows for dynamic studies and multi-organ interactions. | Early assessment of ADME properties and potential toxicity. nih.gov |

By integrating these advanced models into the evaluation pipeline, researchers can gain a more accurate understanding of a compound's potential efficacy and safety profile before moving to more complex and costly stages of development. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. nih.gov These computational tools can be applied at every stage of the discovery process for derivatives of this compound.

Key applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify novel drug targets for which the compound scaffold might be suitable.

Virtual Screening: ML models can rapidly screen virtual libraries of thousands or millions of derivatives to predict their binding affinity for a specific target, prioritizing which compounds to synthesize and test. nih.gov

Predictive Modeling (Q SAR): Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate the chemical structure of the derivatives with their biological activity. This allows researchers to predict the potency of new, unsynthesized compounds.